4-Chloro-N2-ethylpyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the class of pyridine derivatives and contains both an ethyl group (C₂H₅) and a chlorine atom (Cl) attached to the pyridine ring.
- This compound has applications in various fields due to its unique structure and properties.
2-chloro-N4-ethylpyridine-3,4-diamine: is a chemical compound with the molecular formula C₇H₁₀ClN₃.
Vorbereitungsmethoden
Synthetic Routes: One common synthetic route involves the reaction of 2-chloropyridine with ethylenediamine under appropriate conditions.
Reaction Conditions: The reaction typically occurs at elevated temperatures in a solvent such as ethanol or acetonitrile.
Industrial Production: While specific industrial methods may vary, the synthesis usually takes place in batch reactors or continuous flow systems.
Analyse Chemischer Reaktionen
Reactivity: 2-chloro-N4-ethylpyridine-3,4-diamine can undergo various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: These reactions yield substituted pyridine derivatives, which find applications in pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Medicine: Researchers explore its potential as a building block for drug development, especially in antiviral or anticancer agents.
Chemistry: It serves as a versatile intermediate for synthesizing other pyridine-based compounds.
Industry: Its use extends to the production of specialty chemicals and materials.
Wirkmechanismus
- The exact mechanism of action for this compound depends on its specific application.
- In drug development, it may interact with cellular targets (e.g., enzymes, receptors) or disrupt specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other halogenated pyridine derivatives, such as 2-chloropyridine or 2-bromopyridine.
Uniqueness: The presence of both an ethyl group and a chlorine atom in the same molecule distinguishes it from related compounds.
Eigenschaften
Molekularformel |
C7H10ClN3 |
---|---|
Molekulargewicht |
171.63 g/mol |
IUPAC-Name |
4-chloro-2-N-ethylpyridine-2,3-diamine |
InChI |
InChI=1S/C7H10ClN3/c1-2-10-7-6(9)5(8)3-4-11-7/h3-4H,2,9H2,1H3,(H,10,11) |
InChI-Schlüssel |
OVQDSUKAFGYZIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC=CC(=C1N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.